7-Benzyloxy-1-methylindole
Overview
Description
Synthesis Analysis
Indole derivatives, such as 7-Benzyloxy-1-methylindole, can be synthesized through different chemical routes, including Vilsmeier-Haack, Pictet-Spengler reaction, and electrophilic substitution of indole . The most common method is the Pictet-Spengler reaction, which involves the reaction of indole with an aldehyde or ketone, followed by cyclization with an acid .
Molecular Structure Analysis
The molecular formula of this compound is C16H15NO, with a molecular weight of 237.3 g/mol. It is sparingly soluble in water but soluble in common organic solvents like chloroform and ethyl acetate.
Chemical Reactions Analysis
Indole derivatives, including this compound, are significant heterocycles found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Physical and Chemical Properties Analysis
This compound is a white or off-white powder, with a melting point of 112-115°C. It is an aromatic compound and exhibits aromatic properties like high stability and reactivity.
Scientific Research Applications
Aryl Hydrocarbon Receptor Modulation
7-Benzyloxy-1-methylindole and similar compounds have been identified as ligands of the human aryl hydrocarbon receptor (AhR). Studies like the one by Štěpánková et al. (2018) have demonstrated that methylindoles can act as agonists or antagonists for AhR, affecting transcriptional activity. This modulation has implications in various biological processes and potential therapeutic applications (Štěpánková et al., 2018).
Water Treatment and Environmental Remediation
He et al. (2022) investigated the degradation of methylindole, a structurally similar compound to this compound, using ionizing radiation. This research is crucial in understanding the removal of refractory organic pollutants, like methylindoles, from wastewater, which is significant for environmental conservation and public health (He et al., 2022).
Synthetic and Chemical Applications
The synthesis and chemical properties of indole derivatives, including methylindoles, have been extensively studied. For example, Lerman et al. (2004) described an improved synthesis method for hydroxyindoles, highlighting the synthetic versatility and potential applications of these compounds in various chemical industries (Lerman et al., 2004).
Understanding Biological Mechanisms
Investigations into the biological interactions and effects of methylindoles, like the work by Yan et al. (2007), provide insight into their metabolism and bioactivation in human liver microsomes. Such studies are essential for understanding the biological mechanisms and potential therapeutic applications of these compounds (Yan et al., 2007).
Pharmaceutical Research
Methylindole derivatives are explored in pharmaceutical research for their potential as drug candidates. For instance, Torisu et al. (2005) discovered a series of N-(p-alkoxy)benzoyl-5-methoxy-2-mmethylindole-3-acetic acids as new leads for prostaglandin D2 receptor antagonists, indicating potential applications in drug development and therapy (Torisu et al., 2005).
Photochemical and Material Science
Research on the photochemical properties of methylindoles, as explored by Ebara et al. (2003), is significant in the field of material sciences, particularly in the development of photosensitive materials. Such studies contribute to the advancement of technologies involving light-responsive materials (Ebara et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
1-methyl-7-phenylmethoxyindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-11-10-14-8-5-9-15(16(14)17)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLKHKDFDMHKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290753 | |
Record name | 1-Methyl-7-(phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475577-34-5 | |
Record name | 1-Methyl-7-(phenylmethoxy)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475577-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-(phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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